Hydroxymethyl acrylate
Description
Hydroxymethyl acrylate (chemical name: 2-(hydroxymethyl)acrylic acid ester) is a derivative of acrylic acid featuring a hydroxymethyl (-CH₂OH) group attached to the α-carbon of the acrylate moiety. Its structure combines the reactivity of the acrylate double bond with the hydroxyl group's polarity, enabling diverse applications in polymer chemistry, drug design, and material science.
Properties
CAS No. |
15731-80-3 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
hydroxymethyl prop-2-enoate |
InChI |
InChI=1S/C4H6O3/c1-2-4(6)7-3-5/h2,5H,1,3H2 |
InChI Key |
GJIDOLBZYSCZRX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCO |
Related CAS |
62487-95-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅H₈O₃ (ethyl ester form, as in Ethyl α-(hydroxymethyl)acrylate) .
- Synthesis : Prepared via the Baylis-Hillman reaction using formaldehyde and acrylates, often catalyzed by tertiary amines or phosphines .
- Applications: Anticancer Agents: Derivatives like α-hydroxymethylated conjugated nitroalkenes inhibit microtubule polymerization, showing IC₅₀ values of 4–10 µM in cancer cell lines . Antitrypanosomal Activity: 2-(Hydroxymethyl)acrylate-containing sesquiterpene lactones (STLs) exhibit potent activity against Trypanosoma brucei (IC₅₀: 0.3–0.6 µM) with high selectivity indices (>20) . Polymer Chemistry: Serves as a monomer for synthesizing biodegradable polyurethanes and self-healing materials due to its dual functional groups .
Comparison with Similar Compounds
Hydroxymethyl acrylate belongs to a broader class of hydroxyl-functionalized acrylates. Below is a comparative analysis with structurally related compounds:
2-Hydroxyethyl Acrylate
- Structure : Features a hydroxyethyl (-CH₂CH₂OH) group.
- Key Differences: Reactivity: The longer ethyl chain reduces steric hindrance, enhancing copolymerization rates with styrene and acrylonitrile compared to this compound . Safety: Classified as corrosive (UN 2927), requiring stringent handling protocols (e.g., hydroquinone stabilizers to prevent polymerization) . Applications: Primarily used in UV-curable coatings and adhesives, lacking the antitrypanosomal activity observed in this compound derivatives .
Hydroxyethyl Methacrylate (HEMA)
- Structure : Methacrylate backbone with a hydroxyethyl group.
- Key Differences: Polymer Properties: HEMA-based polymers exhibit higher glass transition temperatures (Tg: ~55°C) due to the methyl group’s rigidity, unlike the more flexible this compound copolymers .
4-Hydroxybutyl Acrylate
- Structure : Four-carbon chain terminating in a hydroxyl group.
- Key Differences: Solubility: Increased hydrophobicity improves compatibility with non-polar monomers like butadiene . Thermal Stability: Higher decomposition temperature (∼260°C) compared to this compound (∼200°C) .
N-(Hydroxymethyl)acrylamide
- Structure : Hydroxymethyl group attached to the acrylamide nitrogen.
- Crosslinking Efficiency: Forms more stable networks in hydrogels due to the amide group’s hydrogen-bonding capacity .
Comparative Data Tables
Table 1: Physicochemical Properties
Q & A
Q. What are the recommended spectroscopic methods to confirm the structural integrity of hydroxymethyl acrylate derivatives, and how should data be interpreted?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups. For methyl 2-(hydroxymethyl) acrylate, key IR peaks include 340 cm⁻¹ (C-O stretch), 1718 cm⁻¹ (C=O ester), and 1631 cm⁻¹ (C=C stretch) . Nuclear Magnetic Resonance (NMR) further validates structure: H NMR should show vinyl protons (δ ~5.8–6.5 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm, broad). Cross-check observed data against computational simulations (e.g., DFT) to resolve ambiguities.
Q. What precautions are essential for handling this compound derivatives to prevent undesired polymerization or degradation?
- Methodological Answer : Stabilizers like 4-methoxyphenol (200–300 ppm) are required to inhibit radical polymerization . Storage should be in opaque, airtight containers under inert gas (N₂/Ar) at ≤4°C. Avoid contact with oxidizing agents, amines, or strong acids/bases to prevent exothermic reactions . Always use closed systems and local exhaust ventilation during synthesis .
Advanced Research Questions
Q. How can copolymerization ratios of this compound with methacrylic acid or acrylamide be optimized to tailor hydrogel swelling behavior?
- Methodological Answer : Use free-radical polymerization with varying monomer feed ratios (e.g., 10–50 mol% this compound). Monitor conversion via gravimetry or FTIR. Swelling studies in PBS (pH 7.4) reveal crosslink density dependencies. Higher hydroxymethyl content increases hydrophilicity but may reduce mechanical strength. Rheological testing (e.g., strain sweeps) quantifies viscoelasticity .
Q. How do researchers resolve discrepancies in reported physical properties (e.g., boiling points, spectral data) of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from impurities or varying measurement conditions. For example, methyl 2-(hydroxymethyl) acrylate’s boiling point (97–98°C) may differ due to stabilizers or vacuum distillation protocols. Validate purity via GC-MS or HPLC. Cross-reference spectral data with high-purity commercial standards and adjust for solvent effects in NMR.
Q. What computational methods are effective for predicting the reactivity of this compound in radical polymerization systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model propagation kinetics. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich vinyl group reactivity. Compare activation energies of propagation vs. termination steps. Validate with experimental kinetic data (e.g., PLP-SEC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
